Ivabradine impurity 2

Beschreibung

Historical Context and Discovery

The discovery and characterization of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide emerged from comprehensive research efforts focused on ivabradine synthesis and impurity profiling. The compound was first identified as a significant related substance during the development of analytical methods for ivabradine pharmaceutical products. Early research investigations in the pharmaceutical industry recognized this chemical entity as a potential synthetic intermediate and degradation product requiring systematic characterization.

The historical development of this compound traces back to forced degradation studies conducted on ivabradine, where researchers observed the formation of multiple impurities under various stress conditions. These studies revealed that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide could be generated through specific synthetic pathways involving partial hydrolysis of nitrile precursors followed by subsequent chemical transformations. The identification of this compound became particularly important when regulatory authorities emphasized the need for comprehensive impurity profiling in pharmaceutical development.

Research efforts in the early 2000s established the fundamental synthetic routes leading to this compound, particularly through processes involving 3,4-dimethoxyphenyl acetonitrile conversion to corresponding amide derivatives. The compound gained prominence as pharmaceutical manufacturers sought to optimize synthetic processes while maintaining stringent quality control standards. Scientific publications documenting its characterization began appearing in analytical chemistry journals, establishing its significance in pharmaceutical analysis.

Nomenclature and Chemical Classification

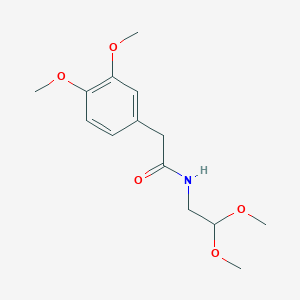

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide possesses multiple recognized nomenclature designations reflecting its structural complexity and diverse applications. The International Union of Pure and Applied Chemistry systematic name identifies this compound as N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, providing precise structural identification through standardized nomenclature conventions.

The compound carries numerous synonymous designations in pharmaceutical literature, including Ivabradine Impurity 2, Ivabradine Impurity q, Ivabradine Impurity 62, Ivabradine Impurity 53, and Ivabradine Impurity 19. Additional recognized names include Ivabradine related compound 2, N-(2,2-Dimethoxyethyl)-3,4-dimethoxybenzoylamide, and Benzeneacetamide, N-(2,2-dimethoxyethyl)-3,4-dimethoxy-. These multiple designations reflect the compound's significance across different analytical and synthetic contexts.

Chemical classification systems categorize this substance as an aromatic acetamide derivative containing multiple ether functionalities. The compound belongs to the broader class of dimethoxyphenyl acetamides, characterized by the presence of methoxy substituents on both the phenyl ring and the ethyl chain portion of the molecule. The structural framework incorporates elements typical of pharmaceutical intermediates, particularly those associated with cardiovascular drug synthesis.

The Simplified Molecular Input Line Entry System representation provides the structural encoding: COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC, which precisely defines the molecular connectivity and stereochemistry. This encoding system enables computational analysis and database searching across chemical information systems.

Significance as an Ivabradine-related Compound

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide demonstrates critical significance as an ivabradine-related compound through its role in both synthetic pathways and analytical characterization protocols. The compound serves as a key intermediate in certain ivabradine synthesis routes, particularly those involving the preparation of benzazepine derivatives through cyclization reactions. Research investigations have established that this compound can be generated during the conversion of 3,4-dimethoxyphenyl acetonitrile to corresponding amide derivatives, which subsequently undergo cyclization to form the benzazepine ring system characteristic of ivabradine.

The relationship between this compound and ivabradine extends beyond synthetic considerations to encompass quality control and regulatory compliance aspects. Pharmaceutical manufacturers must monitor and quantify this impurity to ensure compliance with international pharmaceutical standards and regulatory requirements. Analytical methods have been specifically developed to separate and quantify this compound alongside ivabradine and other related impurities, demonstrating its importance in pharmaceutical analysis.

Studies examining the degradation behavior of ivabradine have revealed that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide can be formed under specific stress conditions, including acidic hydrolysis and thermal degradation. These findings have important implications for pharmaceutical stability studies and storage condition recommendations. The compound's formation during forced degradation studies provides valuable insights into potential degradation pathways that may occur during pharmaceutical manufacturing or storage.

The structural relationship between this compound and ivabradine involves shared molecular fragments, particularly the 3,4-dimethoxyphenyl moiety that contributes to the pharmacological activity of ivabradine. Understanding this structural relationship has facilitated the development of selective analytical methods and has informed synthetic strategies for ivabradine production.

Chemical Identifiers and Registration Information

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIGDPKFPQSZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is structurally related to Ivabradine, a medication used primarily for treating angina pectoris and heart failure. Understanding the biological activity of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide can provide insights into its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical formula for N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is C₁₄H₂₁NO₅. Its structure features a phenylacetamide moiety with two methoxy groups on the phenyl ring and a dimethoxyethyl substituent. This configuration may influence its pharmacological properties, including solubility and receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 281.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P (octanol-water) | Not available |

Antimicrobial Activity

Some derivatives of similar compounds have been tested for antimicrobial efficacy against various pathogens. Studies show that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide are lacking, the potential for antimicrobial activity exists based on structural analogs.

Safety and Toxicity

Toxicological assessments of related compounds indicate that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide may have a favorable safety profile. In studies involving similar compounds, no significant adverse effects were observed at doses below established no-observed-adverse-effect levels (NOAEL) of 600 mg/kg/day . However, further research is necessary to establish specific toxicity parameters for this compound.

Case Study 1: Ivabradine Derivatives

A study examining Ivabradine derivatives highlighted the importance of methoxy substitutions in enhancing bioactivity while reducing cytotoxicity. The findings suggest that modifications similar to those found in N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide could lead to improved therapeutic profiles .

Case Study 2: Structural Analog Studies

Research into structural analogs of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide has shown promising results in preclinical models. These studies indicate potential applications in treating conditions like hypertension and heart failure due to their ability to modulate ion channels effectively .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide features a unique structure that combines an acetamide moiety with a 3,4-dimethoxyphenyl group linked through a 2,2-dimethoxyethyl chain. This configuration imparts both aromatic and amide functionalities, contributing to its versatility in various applications.

Pharmaceutical Applications

The compound's structural characteristics make it a promising candidate in drug development. Its potential applications in pharmaceuticals include:

- Synthesis of Bioactive Compounds : The compound can serve as a building block for synthesizing biologically active molecules. Its aromatic core allows for the design of novel pharmacophores that can enhance bioavailability and potency .

- Therapeutic Agent Development : Research indicates that derivatives of this compound may exhibit therapeutic properties. For instance, it could be utilized in developing treatments for conditions requiring modulation of specific biological pathways .

Case Study: Drug Development

A study focused on synthesizing various derivatives of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide demonstrated its effectiveness as a precursor for compounds targeting specific biological receptors. The derivatives showed promising activity in preliminary assays for anti-inflammatory and analgesic effects .

Materials Science Applications

In materials science, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide can be integrated into polymers and coatings to enhance their properties:

- Polymer Modification : The compound can be used as a functional additive to improve mechanical strength and thermal stability in polymer matrices. Its incorporation into resins can also enhance chemical resistance .

- Coatings Development : Utilizing this compound in coatings can lead to materials with improved durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials .

The synthesis of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide typically involves several steps:

- Initial Reaction : The starting materials are reacted under controlled conditions to form the desired acetamide.

- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications.

- Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Enzyme Inhibition

- 3,4-Dimethoxyphenylacetamide : Exhibits weak AChE inhibition, attributed to the electron-donating methoxy groups enhancing interaction with the enzyme’s catalytic site. However, activity is significantly weaker compared to derivative 8e , which incorporates a 1,3,4-oxadiazole-sulfanyl group. The oxadiazole moiety in 8e likely provides additional hydrogen-bonding and π-π stacking interactions, improving potency by >10-fold .

Antibacterial Activity

- 8e : Demonstrates exceptional antibacterial activity (MIC = 4 µg/mL against S. aureus), linked to the synergistic effects of the 3,4-dimethoxyphenyl group and the oxadiazole-sulfanyl chain .

- N-(3-Methylcarbamoylphenyl)-3,4-dimethoxyphenylacetamide : Shows activity against Helicobacter pylori, likely due to the carbamoyl group enhancing membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 3,4-Dimethoxyphenylacetamide | 170–171 | 1.2 | Low (<1 mg/mL) |

| N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide | Not reported | 0.8 (estimated) | Moderate (due to ethers) |

| 8e | Not reported | 2.5 | Low (nonpolar groups) |

Vorbereitungsmethoden

Acid Chloride Formation

The first step entails converting (3,4-dimethoxyphenyl)acetic acid into its corresponding acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice, owing to its effectiveness in generating high-purity acyl chlorides. The reaction is typically conducted under anhydrous conditions in dichloromethane or chloroform at reflux temperatures (40–60°C) for 2–4 hours. Excess thionyl chloride is removed via distillation or evaporation under reduced pressure to yield (3,4-dimethoxyphenyl)acetyl chloride as a reactive intermediate.

Amide Coupling Reaction

The acid chloride is subsequently reacted with N-(2,2-dimethoxyethyl)amine in the presence of a base such as triethylamine (Et₃N) or dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane at 0°C to room temperature, with stirring for 12–24 hours to ensure complete conversion. The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Post-reaction workup involves sequential washes with hydrochloric acid, saturated sodium bicarbonate, and brine to remove unreacted reagents and byproducts. The crude product is purified via recrystallization from dichloromethane-ethyl acetate, yielding the target compound as a crystalline solid with a melting point of 60–63°C.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane is preferred for its ability to dissolve both polar and non-polar reactants while maintaining a low boiling point for easy removal. Lower temperatures (0–5°C) during the coupling step minimize side reactions such as hydrolysis of the acid chloride.

Stoichiometry and Catalysis

A molar ratio of 1:1.2 for (3,4-dimethoxyphenyl)acetyl chloride to N-(2,2-dimethoxyethyl)amine ensures excess amine to maximize conversion. Catalytic DMAP (10–15 mol%) accelerates the reaction by facilitating the deprotonation of the amine, enhancing nucleophilicity.

Industrial Production and Scalability

Industrial-scale synthesis adopts continuous flow systems to improve yield and reduce processing time. Automated reactors enable precise control over temperature and stoichiometry, critical for maintaining consistency in large batches. Patent WO2017138017A1 highlights the scalability of this method, with pilot-scale yields exceeding 70% under optimized conditions.

Purification Techniques

Recrystallization remains the primary purification method, though chromatographic techniques (e.g., flash chromatography) are employed for high-purity requirements. Industrial processes often use fractional crystallization to recover the product while minimizing solvent waste.

Comparative Analysis of Methodologies

The table below contrasts key parameters from reported syntheses:

Both methods exhibit comparable efficiency, though the patent emphasizes scalability and reproducibility for industrial applications.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis of the acid chloride, reducing yields. Strict anhydrous conditions and inert atmosphere (N₂ or Ar) are essential during both steps.

Byproduct Formation

Trace amounts of dimeric byproducts may form during coupling. These are minimized by maintaining stoichiometric excess of the amine and using catalytic DMAP.

Recent Advances and Alternative Approaches

While the acid chloride route dominates, emerging methods explore coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for direct amide bond formation without isolating the acid chloride. However, these methods are less prevalent due to higher costs and comparable yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with 3,4-dimethoxyphenylacetic acid or its nitrile derivative. For example, the Wenner method involves reacting substituted nitriles with aqueous ammonia under reflux conditions .

- Step 2 : Introduce the 2,2-dimethoxyethyl group via nucleophilic substitution or reductive amination. Use methanol or ethanol as solvents, and monitor reaction progress via thin-layer chromatography (TLC) .

- Step 3 : Optimize yield (e.g., ~82% for 3,4-dimethoxyphenylacetamide derivatives) by adjusting reaction time (5–6 hours), temperature (60–70°C), and stoichiometric ratios of reagents .

- Step 4 : Purify via recrystallization (methanol is effective) or column chromatography .

Q. How is N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide characterized using spectroscopic and computational methods?

- Methodology :

- UV-Vis : Identify π→π* and n→π* transitions (e.g., peaks at 240–317 nm) to confirm conjugation in the acetamide backbone .

- FTIR : Detect C=O (amide I band ~1650 cm⁻¹), C-N stretches (~1250 cm⁻¹), and O-CH₃ vibrations (~2850 cm⁻¹) .

- ¹H NMR : Assign aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylene protons adjacent to the dimethoxyethyl moiety (δ ~3.3–3.5 ppm) .

- Computational : Use GAMESS or Gaussian to calculate HOMO/LUMO energies (e.g., HOMO: −5.27 eV; LUMO: +4.44 eV) to predict redox behavior and electron donor-acceptor properties .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide in different solvents?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations to model solvation effects. Use polarizable continuum models (PCM) for solvents like methanol, DMSO, or water .

- Step 2 : Analyze frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. High LUMO energy (>4 eV) suggests resistance to electrophilic attacks .

- Step 3 : Simulate hydrolysis kinetics under acidic/basic conditions by tracking bond dissociation energies (BDEs) of the amide and dimethoxyethyl groups .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation of this compound?

- Methodology :

- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals from methoxy and aromatic protons .

- Step 2 : Compare experimental FTIR data with theoretical spectra generated via vibrational frequency calculations (DFT/B3LYP/6-31G*) .

- Step 3 : Use X-ray crystallography (if crystals are obtainable) to unambiguously confirm bond lengths and dihedral angles. For example, Schiff base analogs show near-planar structures with intramolecular H-bonding .

Q. How can impurities like N-(2-[3,4-dimethoxyphenyl]ethyl)-3,4-dimethoxyphenylacetamide be quantified in synthesized batches?

- Methodology :

- Step 1 : Develop a reversed-phase HPLC method with a C18 column and UV detection (λ = 254 nm). Use acetonitrile/water (70:30) as the mobile phase .

- Step 2 : Validate the method per ICH guidelines (linearity: R² > 0.99; LOD/LOQ < 0.1%).

- Step 3 : Perform LC-MS/MS to confirm impurity identity via molecular ion peaks ([M+H]+) and fragmentation patterns .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.